Superior Antitumor Activity of Vinleucinol in Malignant Melanoma and SCLC Xenografts
In a direct comparative study using a panel of nine human tumor xenografts in nude mice, vinleucinol (V-LEU) demonstrated superior antitumor activity relative to vinblastine specifically in malignant melanoma and small cell lung carcinoma (SCLC) models, despite being equipotent across most other tumor types [1]. The study employed equitoxic intravenous dosing twice weekly, with efficacy assessed by tumor growth inhibition and complete remission rates [1].
| Evidence Dimension | Antitumor activity (tumor growth inhibition and complete remission) |
|---|---|
| Target Compound Data | Most active agent in 2/2 malignant melanoma lines (THXO and LOX p28) and 2/2 SCLC lines (LXFS 538 and WX 322); overall activity in 7/9 tumor xenografts |
| Comparator Or Baseline | Vinblastine: more active in 2/2 colorectal carcinoma lines (CXF 243 and CXF 280); overall activity in 8/9 tumor xenografts. Vintriptol: activity in 4/7 xenografts |
| Quantified Difference | Vinleucinol was superior to vinblastine in melanoma and SCLC lines, while vinblastine was superior in colorectal carcinoma lines |
| Conditions | Human tumor xenografts (THXO, LOX p28 melanoma; LXFS 538, WX 322 SCLC; CXF 243, CXF 280 colorectal carcinoma; plus breast and NSCLC lines) implanted subcutaneously in nude mice; equitoxic i.v. dosing twice weekly |
Why This Matters
This differential activity profile is critical for researchers selecting the optimal vinca alkaloid for specific tumor histotypes; vinleucinol is the preferred agent for melanoma and SCLC models, whereas vinblastine may be more suitable for colorectal cancer studies.
- [1] Hendriks, H. R., Langdon, S., Berger, D. P., Breistøl, K., Fiebig, H. H., Fodstad, O., & Schwartsmann, G. (1992). Comparative antitumour activity of vinblastine-isoleucinate and related vinca alkaloids in human tumour xenografts. European Journal of Cancer, 28A(4-5), 767-773. View Source
